
Dihydrogen dinitrosulfatoplatinate(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen dinitrosulfatoplatinate(II) is a chemical compound used in the preparation of electrodeposition of platinum films and biocompatible platinum thin film electrodeposition on tin substrates, which acts as the interconnects material for implantable medical applications . It is a kind of light yellow liquid, which is used as a platinum plating solution .
Molecular Structure Analysis
The molecular formula of Dihydrogen dinitrosulfatoplatinate(II) is H2N2O8PtS . The InChI representation of the molecule is InChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2 . The Canonical SMILES representation is N(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt] .
Physical And Chemical Properties Analysis
Dihydrogen dinitrosulfatoplatinate(II) has a molecular weight of 385.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 10 . It has a Rotatable Bond Count of 0 . Its Exact Mass is 384.917981 g/mol and its Monoisotopic Mass is also 384.917981 g/mol . Its Topological Polar Surface Area is 188 Ų . It has a Heavy Atom Count of 12 . Its Formal Charge is -2 . Its Complexity is 107 . It has an Isotope Atom Count of 0 . It has a Defined Atom Stereocenter Count of 0 and an Undefined Atom Stereocenter Count of 0 . It has a Defined Bond Stereocenter Count of 0 and an Undefined Bond Stereocenter Count of 0 . It has a Covalently-Bonded Unit Count of 4 .
Aplicaciones Científicas De Investigación
Electrodeposition of Platinum Films
Dihydrogen dinitrosulfatoplatinate(II) solution is used in the preparation of electrodeposition of platinum films . This process involves the deposition of a thin layer of platinum on a surface by electrochemical means, which can be useful in various applications such as electronics and catalysis .
Biocompatible Platinum Thin Film Electrodeposition
This compound is also used for biocompatible platinum thin film electrodeposition on tin substrates . These biocompatible films can act as the interconnects material for implantable medical applications, providing a safe and effective means of transmitting electrical signals within the body .
Catalyst Preparation
Dihydrogen dinitrosulfatoplatinate(II) can be used as a reagent in scientific research, particularly in the preparation of catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, and platinum-based catalysts are known for their high efficiency .
Oxidation Reactions
This compound also finds application in oxidation reactions . Oxidation reactions are crucial in various fields of chemistry and industry, including energy production, waste treatment, and the synthesis of many types of chemicals .
Nanomedicine
Platinum nanoparticles, which can be derived from platinum compounds like Dihydrogen dinitrosulfatoplatinate(II), have attracted considerable interest in the biomedical field of applications, such as nanomedicine . They can be used for photothermal therapy, radiation dose enhancement, and computed tomography (CT) .
Antioxidant, Antibacterial, Antiviral, and Anticancer Applications
Platinum-based materials possess excellent antioxidant, antibacterial, antiviral, and anticancer properties . They can be used as nanocarriers, nanozymes, and nanosensors for diagnostic purposes . Platinum derivatives are widely utilized in clinical research to combat various drug-resistant bacteria and to lessen the undesirable side effects of radiation and chemotherapy .
Safety and Hazards
Dihydrogen dinitrosulfatoplatinate(II) is considered hazardous. It may be corrosive to metals and causes skin irritation and serious eye irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray. In case of skin contact, immediately wash with soap and water; rinse thoroughly. In case of eye contact, rinse opened eye for several minutes under running water. If swallowed, seek medical treatment .
Mecanismo De Acción
Target of Action
Dihydrogen Dinitrosulfatoplatinate(II), also known as Platinum Dinitrosulfato, is a compound of platinum
Mode of Action
It is known that the compound can be used in scientific research, particularly in the preparation of catalysts and in oxidation reactions .
Biochemical Pathways
It is known that the compound can be used in the preparation of catalysts and in oxidation reactions , which suggests that it may influence redox reactions and related biochemical pathways.
Pharmacokinetics
It is known that the compound is miscible with water , which suggests that it may have good bioavailability when administered in aqueous solution.
Result of Action
Dihydrogen Dinitrosulfatoplatinate(II) is used in the preparation of electrodeposition of platinum films and biocompatible platinum thin film electrodeposition on tin substrates, which acts as the interconnects material for implantable medical applications . This suggests that the compound’s action results in the formation of platinum films and interconnects for medical devices.
Action Environment
The action, efficacy, and stability of Dihydrogen Dinitrosulfatoplatinate(II) can be influenced by various environmental factors. For example, the compound is miscible with water , suggesting that its action and stability may be influenced by the presence and properties of water in the environment.
Propiedades
IUPAC Name |
platinum;sulfuric acid;dinitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPLCLKAKFRMB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8PtS-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrogen dinitrosulfatoplatinate(II) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

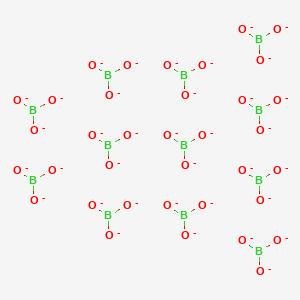
![[(6aS,7S,12aS)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-yl] acetate](/img/structure/B577227.png)
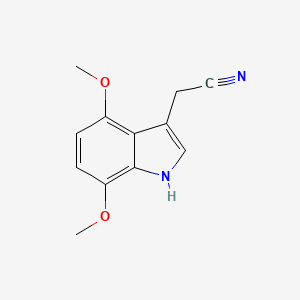

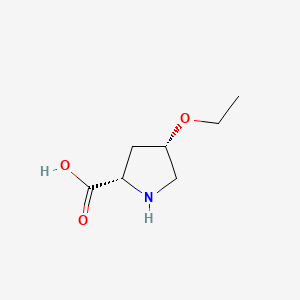
![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)

![1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B577239.png)
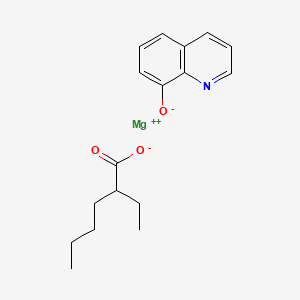
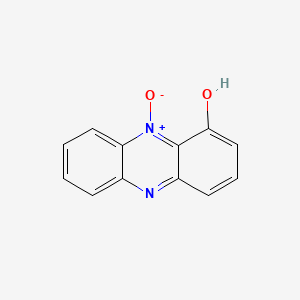
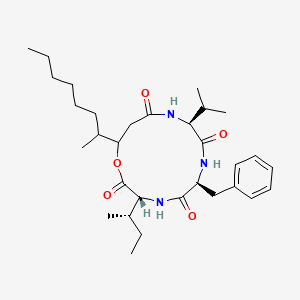

![(1R)-1-[(2S,3R,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577246.png)